molecular formula C43H34N2O B14133115 3,6-Bis(9,9-dimethylacridin-10(9H)-yl)-9H-fluoren-9-one

3,6-Bis(9,9-dimethylacridin-10(9H)-yl)-9H-fluoren-9-one

Cat. No.: B14133115
M. Wt: 594.7 g/mol
InChI Key: JTFYPFNDMVWBAR-UHFFFAOYSA-N
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Description

3,6-Bis(9,9-dimethylacridin-10(9H)-yl)-9H-fluoren-9-one is a complex organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a fluorenone core with two acridine moieties attached at the 3 and 6 positions, each substituted with dimethyl groups at the 9 position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Bis(9,9-dimethylacridin-10(9H)-yl)-9H-fluoren-9-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Acridine Moiety: Starting with a suitable precursor, such as 9,9-dimethylacridine, the acridine moiety is synthesized through a series of condensation and cyclization reactions.

    Attachment to Fluorenone Core: The synthesized acridine moieties are then attached to the fluorenone core via nucleophilic substitution reactions, often using strong bases and high temperatures to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3,6-Bis(9,9-dimethylacridin-10(9H)-yl)-9H-fluoren-9-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the fluorenone core to a fluorenol derivative.

    Substitution: The acridine moieties can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and strong bases are employed under controlled conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Fluorenol derivatives.

    Substitution: Various substituted acridine derivatives.

Scientific Research Applications

3,6-Bis(9,9-dimethylacridin-10(9H)-yl)-9H-fluoren-9-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,6-Bis(9,9-dimethylacridin-10(9H)-yl)-9H-fluoren-9-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with DNA, proteins, and enzymes, affecting their function and activity.

    Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, and oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    3,6-Bis(9,9-dimethylacridin-10(9H)-yl)-9H-xanthen-9-one: Similar structure but with a xanthenone core.

    3,6-Bis(9,9-dimethylacridin-10(9H)-yl)-9H-thioxanthen-9-one: Similar structure but with a thioxanthenone core.

Uniqueness

3,6-Bis(9,9-dimethylacridin-10(9H)-yl)-9H-fluoren-9-one is unique due to its fluorenone core, which imparts distinct electronic and photophysical properties, making it suitable for applications in organic electronics and as a fluorescent probe .

Properties

Molecular Formula

C43H34N2O

Molecular Weight

594.7 g/mol

IUPAC Name

3,6-bis(9,9-dimethylacridin-10-yl)fluoren-9-one

InChI

InChI=1S/C43H34N2O/c1-42(2)33-13-5-9-17-37(33)44(38-18-10-6-14-34(38)42)27-21-23-29-31(25-27)32-26-28(22-24-30(32)41(29)46)45-39-19-11-7-15-35(39)43(3,4)36-16-8-12-20-40(36)45/h5-26H,1-4H3

InChI Key

JTFYPFNDMVWBAR-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC=CC=C2N(C3=CC=CC=C31)C4=CC5=C(C=C4)C(=O)C6=C5C=C(C=C6)N7C8=CC=CC=C8C(C9=CC=CC=C97)(C)C)C

Origin of Product

United States

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